molecular formula C26H23N3O3S B3298407 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole CAS No. 897468-63-2

2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole

Cat. No.: B3298407
CAS No.: 897468-63-2
M. Wt: 457.5 g/mol
InChI Key: VVJUCSWMTVFORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Benzoylbenzoyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted at position 2 with a piperazine ring bearing a 4-benzoylbenzoyl group and at position 6 with a methoxy group.

Properties

IUPAC Name

[4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S/c1-32-21-11-12-22-23(17-21)33-26(27-22)29-15-13-28(14-16-29)25(31)20-9-7-19(8-10-20)24(30)18-5-3-2-4-6-18/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJUCSWMTVFORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole typically involves a multi-step process. One common method includes the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazole ring. The piperazine moiety is then introduced through nucleophilic substitution reactions. The benzoyl groups are added via Friedel-Crafts acylation reactions using benzoyl chloride and an appropriate Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access. This inhibition can lead to the disruption of critical biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzothiazole Derivatives with Piperazine Substituents

(a) 2-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole (BG02270)
  • Structural Differences : The piperazine substituent here is a furan-2-carbonyl group instead of 4-benzoylbenzoyl.
  • Physicochemical Properties: Molecular weight is 343.40 g/mol (vs. higher for the target compound due to the bulkier 4-benzoylbenzoyl group). SMILES notation highlights the furan ring (C17H17N3O3S) .
(b) 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylic Acid (Compound 3, )
  • Structural Differences : A Boc-protected piperazine and a carboxylic acid at position 6 instead of methoxy.
  • Synthesis : Prepared via amide coupling, with a Boc group enabling controlled deprotection for further functionalization. Melting point (258°C) and solubility (polar solvents) differ significantly due to the carboxylic acid moiety .
  • Applications : Serves as a precursor for drug candidates targeting Hsp90’s C-terminal domain .

Quinoline-Based Analogues with Piperazine Linkers ()

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) feature a quinoline core instead of benzothiazole.

  • Key Differences: Quinoline’s planar structure may enhance π-π stacking compared to benzothiazole. Substituents like bromo, chloro, or trifluoromethyl (C2–C7) modulate electronic properties and binding affinity.
  • Spectral Data : HRMS and ¹H NMR confirm structural integrity, with methyl ester groups improving cell permeability relative to the target compound’s methoxy group .

Benzimidazole and Pyrazoline Derivatives ()

  • Example : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole ().
    • Structural Contrasts : A pyrazoline ring replaces the piperazine, and a methyl group substitutes the methoxy at position 4.
    • Pharmacological Activity : Pyrazoline derivatives exhibit antitumor and antidepressant effects, suggesting divergent biological targets compared to the acylpiperazine-benzothiazole scaffold .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Melting Point (°C) Solubility
Target Compound ~469.5* Benzothiazole 4-Benzoylbenzoylpiperazine, 6-OMe Not reported Likely low (lipophilic)
BG02270 () 343.40 Benzothiazole Furan-2-carbonylpiperazine, 6-OMe Not reported Moderate (polar)
Compound 3 () 403.44 Benzothiazole Boc-piperazine, 6-COOH 258 High (polar)
C1 () 481.53 Quinoline Phenylquinoline-carbonylpiperazine Not reported Low (ester group)

*Estimated based on molecular formula.

Biological Activity

The compound 2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C22H22N4O4S\text{C}_{22}\text{H}_{22}\text{N}_{4}\text{O}_{4}\text{S}

This compound features a benzothiazole ring fused with a piperazine moiety, which is known to enhance its lipophilicity and biological activity.

Antiviral Activity

Recent studies have demonstrated that derivatives of benzothiazoles exhibit significant antiviral properties. For instance, compounds similar to the one have been evaluated for their ability to inhibit the entry of the Ebola virus (EBOV). In vitro assays showed that certain derivatives had submicromolar activity against EBOV, indicating their potential as antiviral agents .

Table 1: Antiviral Activity of Benzothiazole Derivatives

Compound IDIC50 (µM)Mechanism of Action
26a0.62EBOV entry inhibitor
26b0.06EBOV entry inhibitor
26c0.07EBOV entry inhibitor

Antitumor Activity

Benzothiazole derivatives have also been recognized for their anticancer properties. Research indicates that they can induce apoptosis in various cancer cell lines, including ovarian and breast cancer cells. In vitro studies showed that certain benzothiazoles could inhibit cell proliferation significantly, with IC50 values ranging from 0.06 to 0.62 µM in different cancer cell lines .

Table 2: Antitumor Activity Against Cancer Cell Lines

Cell LineCompound IDIC50 (µM)
MCF-7 (Breast)26a0.62
AGS (Gastric)26b0.06
HCT116 (Colon)26c0.07

Antimicrobial Activity

The antimicrobial properties of benzothiazoles have been extensively studied, revealing broad-spectrum activity against various bacterial and fungal strains. Compounds derived from benzothiazoles demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, showing potential for development into therapeutic agents for infectious diseases .

The mechanisms by which benzothiazoles exert their biological effects include:

  • Inhibition of Enzyme Activity : Many benzothiazoles act as enzyme inhibitors, disrupting metabolic pathways essential for pathogen survival.
  • Induction of Apoptosis : Certain compounds trigger apoptotic pathways in cancer cells through the activation of caspases and other pro-apoptotic factors .
  • Disruption of Membrane Integrity : Antimicrobial activity is often mediated through the disruption of microbial membranes, leading to cell lysis.

Case Studies

A recent study highlighted the synthesis and evaluation of various substituted benzothiazole derivatives for their biological activities. Among these, specific compounds displayed potent antiviral and anticancer properties, reinforcing the therapeutic potential of benzothiazoles in modern medicine .

Q & A

Q. Optimization Factors :

  • Temperature : Controlled heating (reflux at 80–100°C) to avoid side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance coupling efficiency .
  • Catalysts : Use of triethylamine or DMAP to accelerate nucleophilic substitutions .

Validation : Characterization via 1H^1H-/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and HPLC purity checks (>95%) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Answer:
Discrepancies in bioactivity (e.g., IC50_{50} values) often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times, or serum concentrations .
  • Compound Purity : Impurities >5% can skew results; validate purity via HPLC and elemental analysis .
  • Solubility Issues : Use DMSO stock solutions standardized to ≤0.1% (v/v) in assays to avoid solvent toxicity .

Q. Methodological Recommendations :

  • Standardized Protocols : Follow OECD guidelines for cytotoxicity assays.
  • Dose-Response Repetition : Perform triplicate experiments with internal controls (e.g., doxorubicin for anticancer assays) .
  • Meta-Analysis : Compare data across studies using platforms like PubChem BioAssay .

Basic: What characterization techniques confirm the structure and purity of this compound?

Answer:
Primary Techniques :

  • NMR Spectroscopy : 1H^1H-NMR (δ 7.2–8.1 ppm for aromatic protons) and 13C^{13}C-NMR (δ 160–170 ppm for carbonyl groups) .
  • Mass Spectrometry : HRMS (e.g., [M+H]+^+ at m/z 500.1521 for C27_{27}H22_{22}N4_{4}O3_{3}S) .
  • HPLC : Retention time consistency (e.g., C18 column, acetonitrile/water gradient) .

Q. Supplementary Methods :

  • X-ray Crystallography : Resolve crystal structure for absolute configuration (e.g., similar benzothiazole derivatives in ) .
  • Thermogravimetric Analysis (TGA) : Confirm thermal stability (>200°C) .

Advanced: How to design experiments to study the interaction between this compound and specific enzymes/receptors?

Answer:
Stepwise Approach :

Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to kinases (e.g., EGFR) or DNA topoisomerases .

Biochemical Assays :

  • Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for KdK_d measurements .
  • Enzyme Inhibition : Monitor activity via fluorogenic substrates (e.g., ATPase assays for kinases) .

Cellular Validation :

  • siRNA Knockdown : Confirm target relevance by correlating gene silencing with compound efficacy .
  • Western Blotting : Measure downstream signaling proteins (e.g., phosphorylated ERK for kinase inhibitors) .

Q. Data Interpretation :

  • Compare results with structurally analogous compounds (e.g., Hoechst 33258 for DNA-binding studies) .

Basic: What are the potential pharmacological applications based on structural analogs?

Answer:
Analogous benzothiazole-piperazine hybrids exhibit:

  • Anticancer Activity : DNA intercalation (e.g., IC50_{50} = 1.2–5.8 µM in breast cancer models) .
  • Antimicrobial Effects : Inhibition of bacterial gyrase (MIC = 4–16 µg/mL against S. aureus) .
  • Neurological Applications : Modulation of serotonin receptors (5-HT2A_{2A}) for antidepressant potential .

Q. Methodology :

Parallel Synthesis : Generate derivatives via combinatorial chemistry .

In Silico Screening : Use QSAR models to prioritize candidates with predicted high activity .

Validation : Compare IC50_{50} values in primary vs. resistant cell lines (e.g., cisplatin-resistant A549) .

Q. Table 2: Example SAR Modifications and Outcomes

ModificationBioactivity ChangeRationale
6-OCH3_3 → 6-FIC50_{50} ↓ 40%Increased DNA affinity
Piperazine → HomopiperazineSelectivity ↑ 3-foldReduced CYP3A4 inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.